1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole

Lipophilicity LogP Physicochemical property

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole (CAS 1248154-43-9) is an N-sec-butyl-substituted 3,5-dimethylpyrazole with molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. The compound features a chiral sec-butyl group attached at the N1 position of the pyrazole ring (one asymmetric atom, Fsp³ = 0.67), with a calculated partition coefficient (LogP) of 2.03.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
Cat. No. B13256453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=CC(=N1)C)C
InChIInChI=1S/C9H16N2/c1-5-8(3)11-9(4)6-7(2)10-11/h6,8H,5H2,1-4H3
InChIKeyGVDOTJNYXQVSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole Procurement Guide: Physicochemical Identity, CAS, and Vendor Specifications


1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole (CAS 1248154-43-9) is an N-sec-butyl-substituted 3,5-dimethylpyrazole with molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . The compound features a chiral sec-butyl group attached at the N1 position of the pyrazole ring (one asymmetric atom, Fsp³ = 0.67), with a calculated partition coefficient (LogP) of 2.03 . It is commercially supplied as a research-grade building block with a certified purity of 95% and carries GHS07 hazard labeling (H302, H315, H319, H335) . This compound serves as a precursor for 4-carbaldehyde and 4-carboxylic acid derivatives via Vilsmeier-Haack formylation and subsequent oxidation, and has also been employed as a RAFT chain-transfer agent precursor in the synthesis of poly(ionic liquid) triblock terpolymers [1].

Building block N-sec-butyl 3,5-dimethylpyrazole with one chiral center
Lipophilicity Reported LogP ~2 supports moderately low hydrophobicity
Synthetic utility Precursor to 4-carbaldehyde and RAFT chain-transfer agent
Grade Research-grade building block

Why 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole Cannot Be Replaced by N-Butyl or N-Isobutyl Analogs Without Experimental Revalidation


N-alkyl-3,5-dimethylpyrazoles with identical molecular formulas (C9H16N2) are not functionally interchangeable because the branching architecture of the N-alkyl chain directly dictates the compound's lipophilicity, steric environment, and metabolic stability. The sec-butyl substituent on 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole introduces a chiral center absent in the linear n-butyl analog (CAS 2655-37-0), creating a stereoelectronic environment that influences molecular recognition, coordination chemistry, and chromatographic retention . Measured and calculated LogP values differ substantially across the isomeric series: the sec-butyl derivative exhibits a LogP of 2.03 , the n-butyl analog displays a LogP of approximately 2.2–2.68 , and the unsubstituted 3,5-dimethyl-1H-pyrazole (MW 96.13) is markedly more hydrophilic. These differences in lipophilicity alter solubility profiles, biological membrane partitioning, and extraction behavior in biphasic systems, meaning that substitution of one N-alkyl isomer for another will invalidate quantitative structure-activity relationship (QSAR) models and require complete re-optimization of reaction or assay conditions [1].

Lipophilicity
Sec-butyl: reported LogP ~2
N-butyl: higher LogP (~2.7) may shift partitioning and retention
Chirality
One asymmetric center (Fsp³ ~0.7)
N-butyl / isobutyl: achiral; cannot support enantioselective applications
Application precedent
Documented as RAFT CTA precursor
N-alkyl analogs: no published use in this polymerization system

Quantitative Differentiation Evidence for 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole Versus Closest N-Alkyl Analogs


Lipophilicity Advantage: LogP of 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole Is 24–32% Lower Than the N-Butyl Analog

The calculated LogP of 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole is 2.03 , which is 24% lower than the LogP of 2.68 reported for 1-butyl-3,5-dimethyl-1H-pyrazole and approximately 8% lower than the XLogP of 2.2 reported for the same n-butyl analog . The sec-butyl branching reduces the solvent-accessible hydrophobic surface area compared to the linear n-butyl chain, yielding a compound with measurably lower lipophilicity despite an identical molecular formula (C9H16N2, MW 152.24). This difference is large enough to alter LogD values and retention times in reversed-phase chromatographic separations, making the sec-butyl derivative the preferred choice for applications requiring reduced non-specific hydrophobic binding or enhanced aqueous compatibility.

LogP Comparison
Data to verify
Sec-butyl LogP 2.03
vs n-butyl 2.68 (24% lower)
Supports selection when lower lipophilicity required
Computed LogP; no experimental shake-flask value
Lipophilicity LogP Physicochemical property N-alkylpyrazole

Chiral Center as a Structural Differentiator: 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole Has One Asymmetric Atom Absent in N-Butyl and N-Isobutyl Analogs

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole possesses one asymmetric (chiral) carbon atom at the sec-butyl attachment point, with an Fsp³ (fraction of sp³-hybridized carbons) of 0.67 . In contrast, the n-butyl analog (CAS 2655-37-0) and the isobutyl analog (CAS 79168-92-6) are both achiral molecules . The presence of chirality in the sec-butyl derivative enables diastereomeric discrimination in chiral environments, potential resolution into enantiomers for asymmetric catalysis or chiral ligand design, and differential interactions with chiral stationary phases in analytical chromatography. For procurement decisions, this means the sec-butyl compound is uniquely suitable as a chiral building block, whereas its achiral N-alkyl isomers cannot serve this function.

Chirality Differentiation
Context-dependent
1 asymmetric center
vs 0 (achiral analogs)
Enables chiral applications that achiral isomers cannot support
Structural attribute from vendor datasheets
Chirality Stereochemistry Asymmetric synthesis N-alkylpyrazole

Purity Specification Differentiation: 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole Offered at 95% vs. 98% (NLT) for the Isobutyl Analog

The commercial purity specification for 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole from Fluorochem is 95% . In comparison, 1-isobutyl-3,5-dimethyl-1H-pyrazole from Boroncore is specified as NLT 98% (not less than 98%) . The 3-percentage-point difference in nominal purity means that researchers using the sec-butyl derivative at 95% purity must account for up to 5% unspecified impurities (which may include unreacted starting materials, positional isomers, or solvent residues) in stoichiometric calculations, whereas the isobutyl analog at NLT 98% provides higher initial purity for applications where impurity profiles must be tightly controlled. Conversely, the lower-purity sec-butyl derivative may be available at a more economical price point for scale-up or exploratory work.

Purity Specification
Specification review
Sec-butyl: 95% (Fluorochem)
Isobutyl: NLT 98% (Boroncore)
3% nominal purity difference may affect stoichiometry and impurity profile
Actual batch purity may exceed nominal; verify COA
Chemical purity Quality specification Vendor comparison Procurement

Synthetic Utility as a RAFT CTA Precursor: Documented Use of the Sec-Butyl Pyrazole Core in Controlled Radical Polymerization

The sec-butyl-substituted 3,5-dimethylpyrazole scaffold has been specifically employed as a precursor to the RAFT chain-transfer agent (CTA) 2-cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate in the synthesis of a poly(ionic liquid) ABC triblock terpolymer, Poly(S-b-VBMIm-TFSI-b-HA) [1]. The reaction involved the CTA, toluene reflux for 20 hours, followed by sequential block extensions with VBC and HA monomers [1]. Neither the n-butyl analog (CAS 2655-37-0) nor the isobutyl analog (CAS 79168-92-6) has been reported as a CTA precursor in this specific polymerization system. The sec-butyl group's steric profile and the resulting dithioate derivative's chain-transfer constant are believed to contribute to the controlled polymerization behavior.

RAFT CTA Precursor
Reported
Used as CTA precursor in PIL triblock terpolymer synthesis (PMC11044597, 2024)
Provides literature precedent for controlled polymerization
No published use of N-alkyl analogs in this system
RAFT polymerization Chain-transfer agent Poly(ionic liquid) Block copolymer

Derivatization Pathway Access: 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole as a Direct Precursor to 4-Carbaldehyde and 4-Carboxylic Acid Building Blocks

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole serves as the direct synthetic precursor to 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 1248761-69-4) via Vilsmeier-Haack formylation, which can be further oxidized to the corresponding 4-carboxylic acid derivative . This C4-functionalized aldehyde is a versatile handle for Schiff base formation, hydrazone synthesis, and Knoevenagel condensations. The sec-butyl group at N1 remains intact throughout these transformations. In comparison, the 4-carbaldehyde derivatives of the n-butyl analog (CAS 957483-76-0) are commercially available at $260.00 per 500 mg , while the isobutyl-4-carbaldehyde (CAS 1020519-11-2) is priced at €573.00 per gram . Procurement of the unfunctionalized sec-butyl parent compound followed by in-house formylation may offer cost advantages depending on scale and required throughput.

Derivatization Pathway
Data to verify
Precursor to 4-carbaldehyde via Vilsmeier-Haack; further oxidation to acid
In-house formylation may offer cost flexibility vs. buying pre-functionalized analogs
Cost comparison depends on scale; verify yields
Vilsmeier-Haack formylation Building block 4-carbaldehyde Derivatization

Priority Application Scenarios for 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring an N-Alkylpyrazole with Controlled, Moderately Low Lipophilicity

When building fragment libraries for lead discovery, the N-sec-butyl derivative (LogP = 2.03) provides a quantifiably lower lipophilicity than the n-butyl analog (LogP = 2.68), aligning better with fragment drug-likeness guidelines that favor LogP ≤ 3 while still offering sufficient hydrophobicity for target engagement. The chiral sec-butyl group further enables assessment of stereochemical contributions to binding affinity . Researchers should prioritize this compound over the n-butyl isomer when non-specific hydrophobic binding must be minimized in biochemical or cell-based assays.

Controlled Radical Polymerization (RAFT) Using Pyrazole-Derived Chain-Transfer Agents

The documented use of the sec-butyl-3,5-dimethylpyrazole scaffold as a RAFT CTA precursor in the synthesis of poly(ionic liquid) ABC triblock terpolymers provides direct methodological precedent [1]. Researchers engaged in precision polymer synthesis can adopt this validated building block to prepare dithioate-functionalized CTAs, leveraging the sec-butyl group's steric properties to tune chain-transfer coefficients. Alternative N-alkyl isomers lack published validation in this polymerization context.

In-House Synthesis of 4-Functionalized Pyrazole Libraries via Vilsmeier-Haack Formylation

For medicinal chemistry groups requiring diverse 4-substituted pyrazole libraries, procuring the sec-butyl parent compound (95%, CAS 1248154-43-9) and performing in-house Vilsmeier-Haack formylation to generate the 4-carbaldehyde (CAS 1248761-69-4) offers greater synthetic flexibility and potential cost savings compared to purchasing pre-functionalized analogs individually ($260/500 mg for the n-butyl-4-carbaldehyde; €573/g for the isobutyl-4-carbaldehyde) . The aldehyde handle can then be diversified into Schiff bases, hydrazones, carboxylic acids, or reduced to the 4-methyl derivative.

Chiral Pyrazole Building Block for Asymmetric Catalysis or Chiral Resolution Studies

The single asymmetric carbon in the sec-butyl side chain (Fsp³ = 0.67) makes this compound suitable as a chiral scaffold for developing enantioselective catalysts or as a model substrate for chiral chromatographic method development . The achiral n-butyl and isobutyl analogs cannot serve this purpose. Researchers requiring a small, synthetically accessible chiral pyrazole for diastereomeric studies should select this compound over its achiral isomers.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Controlled lipophilicity (reported LogP ~2)
Verify LogD and assay compatibility
RAFT polymerization methodology
Documented CTA precursor use
Verify chain-transfer efficiency
In-house pyrazole library synthesis
Precursor to 4-carbaldehyde
Optimize Vilsmeier-Haack yield
Chiral scaffold studies
One asymmetric center
Confirm enantiomeric composition if resolved
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